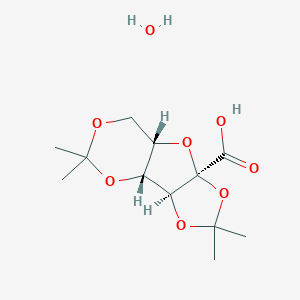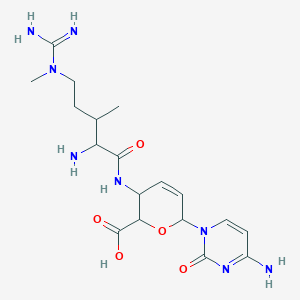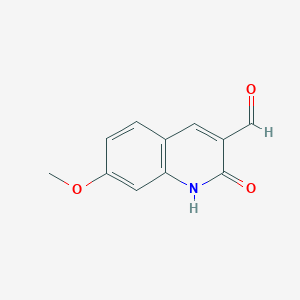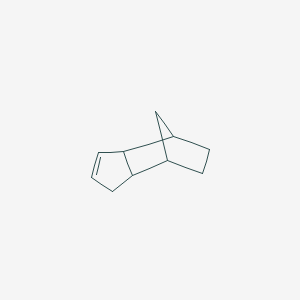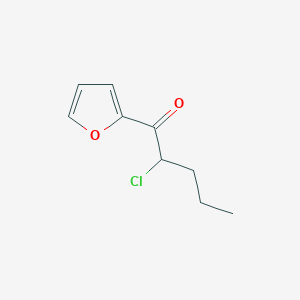
2-Chloro-1-(furan-2-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(furan-2-yl)pentan-1-one, also known as furanyl fentanyl, is a synthetic opioid that has gained significant attention in recent years due to its potential for abuse and overdose. This compound is structurally similar to fentanyl, a highly potent opioid medication used for pain management, but is significantly more potent. Despite its potential for abuse, furanyl fentanyl has also been the subject of scientific research aimed at understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl is similar to that of other opioids, in that it binds to specific receptors in the brain and spinal cord known as mu-opioid receptors. This binding results in the activation of a cascade of biochemical events that ultimately lead to the inhibition of pain signals in the body. However, due to its increased potency, 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl may also have additional effects on other receptors in the brain and body, which may contribute to its potential for abuse and overdose.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl are similar to those of other opioids, including pain relief, sedation, and respiratory depression. However, due to its increased potency, 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl may also have additional effects on other systems in the body, including the cardiovascular and immune systems. Studies have shown that this compound may have immunosuppressive effects, which may have implications for its use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl for laboratory experiments is its high potency, which allows for the use of smaller doses and less material. However, its potential for abuse and overdose also presents significant limitations, as it must be handled with extreme care and caution. Additionally, due to its status as a controlled substance, obtaining and using 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl in laboratory experiments may be subject to significant regulatory hurdles.
Orientations Futures
There are numerous potential future directions for research on 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl, including:
- Further studies on its potential therapeutic applications, particularly as an analgesic medication.
- Investigation of its potential for abuse and overdose, and strategies for mitigating these risks.
- Exploration of its effects on other systems in the body, including the cardiovascular and immune systems.
- Development of new synthetic analogs with improved safety and efficacy profiles.
- Examination of the pharmacokinetics and pharmacodynamics of 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl, including its metabolism and elimination from the body.
In conclusion, 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl is a synthetic opioid that has gained significant attention in recent years due to its potential for abuse and overdose. Despite its risks, this compound has also been the subject of scientific research aimed at understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are numerous potential future directions for research on 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl, it is important to proceed with caution and prioritize safety in all laboratory experiments and clinical applications.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl typically involves the reaction of furan-2-carboxylic acid with 2-chloropentanone in the presence of a catalyst such as triethylamine. The resulting intermediate is then converted to 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl through a series of additional chemical reactions. While the synthesis of this compound is relatively straightforward, it is important to note that it is a controlled substance in many countries and should only be handled by trained professionals in a laboratory setting.
Applications De Recherche Scientifique
Furanyl fentanyl has been the subject of numerous scientific studies aimed at understanding its potential therapeutic applications. One area of research has focused on the use of this compound as an analgesic, or pain-relieving medication. Studies have shown that 2-Chloro-1-(furan-2-yl)pentan-1-one fentanyl is significantly more potent than fentanyl, and may have potential as a pain management medication in certain situations.
Propriétés
Numéro CAS |
106430-54-0 |
|---|---|
Nom du produit |
2-Chloro-1-(furan-2-yl)pentan-1-one |
Formule moléculaire |
C9H11ClO2 |
Poids moléculaire |
186.63 g/mol |
Nom IUPAC |
2-chloro-1-(furan-2-yl)pentan-1-one |
InChI |
InChI=1S/C9H11ClO2/c1-2-4-7(10)9(11)8-5-3-6-12-8/h3,5-7H,2,4H2,1H3 |
Clé InChI |
WZBITWCEVLJYQI-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1=CC=CO1)Cl |
SMILES canonique |
CCCC(C(=O)C1=CC=CO1)Cl |
Synonymes |
1-Pentanone, 2-chloro-1-(2-furanyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



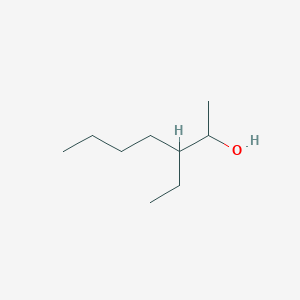

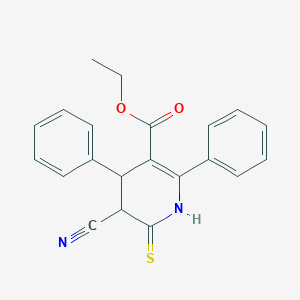
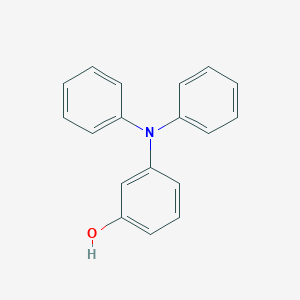
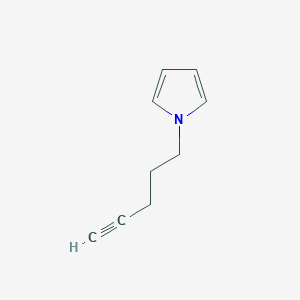
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)
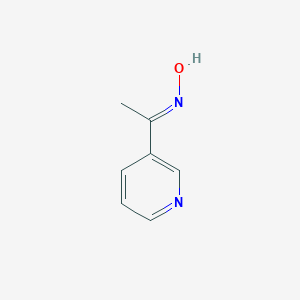
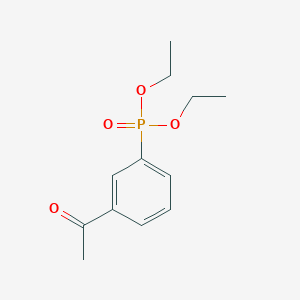
![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
